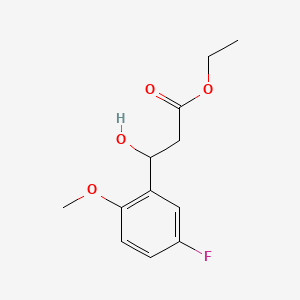

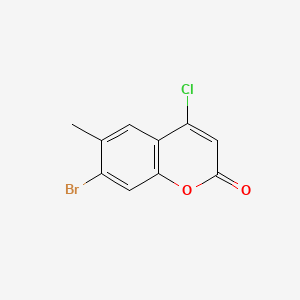

![molecular formula C12H6O3 B13685435 Naphtho[2,1-b]furan-1,2-dione CAS No. 6540-43-8](/img/structure/B13685435.png)

Naphtho[2,1-b]furan-1,2-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

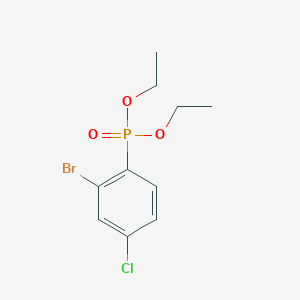

Naphtho[2,1-b]furan-1,2-dione is a heterocyclic compound that features a fused ring system combining a naphthalene moiety with a furan ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of naphtho[2,1-b]furan-1,2-dione can be achieved through several methods. One common approach involves the photochemical reaction of 2,3-disubstituted benzofurans, which includes the photocyclization of the hexatriene system followed by the aromatization of the benzene ring via the elimination of a water molecule . Another method involves the annulation of naphthols with various reagents, cycloaddition reactions, and intramolecular transannulation .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes, particularly those involving photochemical and catalytic processes, suggests potential for industrial application.

Análisis De Reacciones Químicas

Types of Reactions: Naphtho[2,1-b]furan-1,2-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in acid-catalyzed reactions involving [1,2]-aryl shifts, which are useful for synthesizing fluorescent scaffolds for organic electronics . Additionally, it can undergo palladium-catalyzed reverse hydrogenolysis to form functionalized naphtho[2,3-b]furan-4,9-diones .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts, acids for catalytic reactions, and various nucleophiles for substitution reactions . Conditions often involve moderate to high temperatures and specific solvents to facilitate the desired transformations.

Major Products: The major products formed from these reactions include various substituted naphtho[2,1-b]furan derivatives, which can exhibit unique electronic and photophysical properties .

Aplicaciones Científicas De Investigación

Chemistry: In organic chemistry, it serves as a building block for synthesizing complex heterocyclic compounds and fluorescent materials .

Biology: Biologically, derivatives of naphtho[2,1-b]furan-1,2-dione have shown promise in inhibiting cell migration and invasion, particularly in cancer research .

Medicine: In medicinal chemistry, it has been investigated for its anticancer properties, specifically its ability to inhibit hepatocyte growth factor-induced cell migration and invasion .

Industry: Industrially, its derivatives are being studied for their potential use in organic electronics and as components in advanced materials .

Mecanismo De Acción

The mechanism by which naphtho[2,1-b]furan-1,2-dione exerts its effects involves the inhibition of specific signaling pathways. For example, it has been shown to inhibit the Src-mediated signaling pathways in cancer cells, leading to reduced cell migration and invasion . Additionally, it can suppress the activation of phosphatidylinositol 3-kinase (PI3K) and Akt, which are crucial for cell survival and proliferation .

Comparación Con Compuestos Similares

- Naphtho[1,2-b]furan-4,5-dione

- Naphtho[2,3-b]furan-4,9-dione

- Benzofuran derivatives

Comparison: Naphtho[2,1-b]furan-1,2-dione is unique due to its specific ring fusion and electronic properties. Compared to naphtho[1,2-b]furan-4,5-dione, it exhibits different reactivity and biological activity profiles . Naphtho[2,3-b]furan-4,9-dione, on the other hand, is synthesized via different catalytic processes and has distinct applications in organic synthesis and materials science .

Propiedades

Número CAS |

6540-43-8 |

|---|---|

Fórmula molecular |

C12H6O3 |

Peso molecular |

198.17 g/mol |

Nombre IUPAC |

benzo[e][1]benzofuran-1,2-dione |

InChI |

InChI=1S/C12H6O3/c13-11-10-8-4-2-1-3-7(8)5-6-9(10)15-12(11)14/h1-6H |

Clave InChI |

KCCLIFINCKVFJZ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C=CC3=C2C(=O)C(=O)O3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

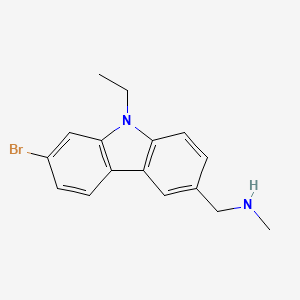

![(S)-2-Amino-N-[(S)-3-[4-(benzyloxy)phenyl]-1-(diethylamino)-1-oxo-2-propyl]-3,3-dimethylbutanamide](/img/structure/B13685388.png)

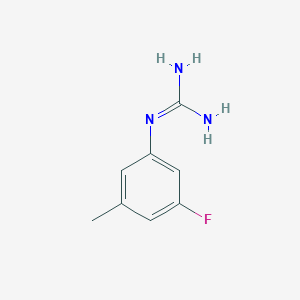

![1H-Imidazole-5-carboxaldehyde, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B13685401.png)

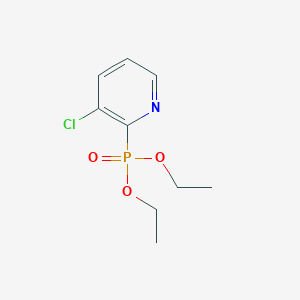

![2-(2-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13685428.png)

![8-Methoxy-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13685436.png)